2-ButenaMide, N-Methyl-, (2E)- 2-ButenaMide, N-Methyl-, (2E)-
Brand Name: Vulcanchem
CAS No.: 1189-03-3
VCID: VC0168959
InChI:
SMILES:
Molecular Formula: C5H9NO
Molecular Weight: 99.13106

2-ButenaMide, N-Methyl-, (2E)-

CAS No.: 1189-03-3

Cat. No.: VC0168959

Molecular Formula: C5H9NO

Molecular Weight: 99.13106

* For research use only. Not for human or veterinary use.

2-ButenaMide, N-Methyl-, (2E)- - 1189-03-3

Specification

CAS No. 1189-03-3
Molecular Formula C5H9NO
Molecular Weight 99.13106

Introduction

Chemical Structure and Properties

Structural Characteristics

(E)-N-methylbut-2-enamide consists of a methylated amide group attached to a trans-configured butenyl chain. The E-configuration refers to the arrangement of the carbon chain on opposite sides of the double bond, contributing to its molecular stability and distinct reactivity patterns.

Physical and Chemical Properties

The compound exists as a solid at room temperature and possesses characteristics typical of unsaturated amides. Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (E)-N-methylbut-2-enamide

PropertyValueSource
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
IUPAC Name(E)-N-methylbut-2-enamide
AppearanceSolid (inferred based on similar compounds)-
InChIKeyXYLJOGVVSQGQIY-ONEGZZNKSA-N

Spectroscopic Data

Spectroscopic data provides crucial information for structural elucidation and identification of (E)-N-methylbut-2-enamide. The available spectral characteristics are presented in Table 2.

Table 2: Spectroscopic Data for (E)-N-methylbut-2-enamide

Spectral ParameterDataSource
InChIInChI=1S/C5H9NO/c1-3-4-5(7)6-2/h3-4H,1-2H3,(H,6,7)/b4-3+
SMILESC/C=C/C(=O)NC
Predicted Collision Cross SectionSimilar compounds show values of 120-140 Ų-

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can be employed to prepare (E)-N-methylbut-2-enamide. The most common approaches include:

  • Amidation of trans-crotonic acid: Direct reaction of trans-crotonic acid (trans-2-butenoic acid) with methylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Transamidation reactions: Starting from simpler amides like trans-crotonamide and performing N-methylation.

Reaction Conditions

The synthesis typically requires controlled conditions to maintain the E-configuration of the double bond. Reaction parameters such as temperature, solvent choice, and catalyst systems play crucial roles in determining the yield and stereoselectivity of the product.

Chemical Reactions

Characteristic Reactivity

(E)-N-methylbut-2-enamide exhibits reactivity patterns characteristic of both unsaturated systems and amides:

  • Conjugate additions: The α,β-unsaturated amide system can undergo Michael-type additions with various nucleophiles.

  • Cycloaddition reactions: The compound can participate in cycloaddition reactions like Diels-Alder reactions as a dienophile.

  • Hydrogenation: Selective reduction of the double bond can be achieved under mild conditions using catalytic hydrogenation.

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methylamine.

Applications and Research Findings

Synthetic Intermediates

(E)-N-methylbut-2-enamide serves as a valuable intermediate in the synthesis of more complex molecules, including:

  • Heterocyclic compounds: The reactivity of the α,β-unsaturated system makes it suitable for constructing various heterocyclic scaffolds.

  • Peptidomimetics: The compound can be incorporated into peptidomimetic structures to modify their conformational properties and biological activities.

Comparison with Similar Compounds

Understanding the relationship between (E)-N-methylbut-2-enamide and structurally related compounds provides valuable insights into its chemical behavior and potential applications. Table 3 presents a comparative analysis of (E)-N-methylbut-2-enamide with several structurally related compounds.

Table 3: Comparison of (E)-N-methylbut-2-enamide with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
(E)-N-methylbut-2-enamideC₅H₉NO99.13 g/molBase compound
N-ethyl-N-methylbut-2-enamideC₇H₁₃NO127.18 g/molAdditional ethyl group on nitrogen
(E)-2-methylbut-2-enamideC₅H₉NO99.13 g/molMethyl group at C-2 position instead of on nitrogen
(2E)-N-(2-methylphenyl)-2-butenamideC₁₁H₁₃NO175.23 g/molContains 2-methylphenyl group instead of methyl on nitrogen
N,N-diethyl-3-methylbut-2-enamideC₉H₁₇NO155.24 g/molContains two ethyl groups on nitrogen and methyl at C-3

Structure-Activity Relationships

The comparison reveals important structure-activity relationships:

  • N-substitution pattern: Modification of the nitrogen substituent significantly affects the compound's physicochemical properties and potential biological activities.

  • Position of unsaturation: The position and configuration of the double bond influence reactivity patterns and stereochemical outcomes in various transformations.

  • Substituent effects: Additional substituents on the carbon chain or nitrogen atom can drastically alter the compound's reactivity, solubility, and biological properties.

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